

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

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Compound of Interest

Compound Name: 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylic acid

CAS No.: 33953-26-3

Cat. No.: B3261145

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Q1: Why is my yield low when oxidizing tetrahydropyran-3-carboxaldehyde to tetrahydropyran-3-carboxylic acid? Causality & Solution: Low yields in this step are typically caused by over-oxidation or acid-catalyzed ring-opening of the tetrahydropyran core. Strong, unbuffered oxidants can cleave the ether linkage. To prevent this, the oxidation of the formyl group to a carboxyl group must be performed under mildly alkaline or strictly controlled conditions. Utilizing hydrogen peroxide in an alkaline medium, silver oxide, or alkaline cupric tartrate ensures chemoselectivity and preserves the pyran ring integrity^[4].

Q2: How can I improve the enantiomeric excess (ee) during the hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid? Causality & Solution: Standard heterogeneous hydrogenation over palladium on carbon (Pd/C) yields a racemic mixture because hydrogen addition occurs indiscriminately from either face of the alkene. To induce asymmetry, you must create a chiral pocket on the catalyst surface. Switching to a 5% Pd/Al

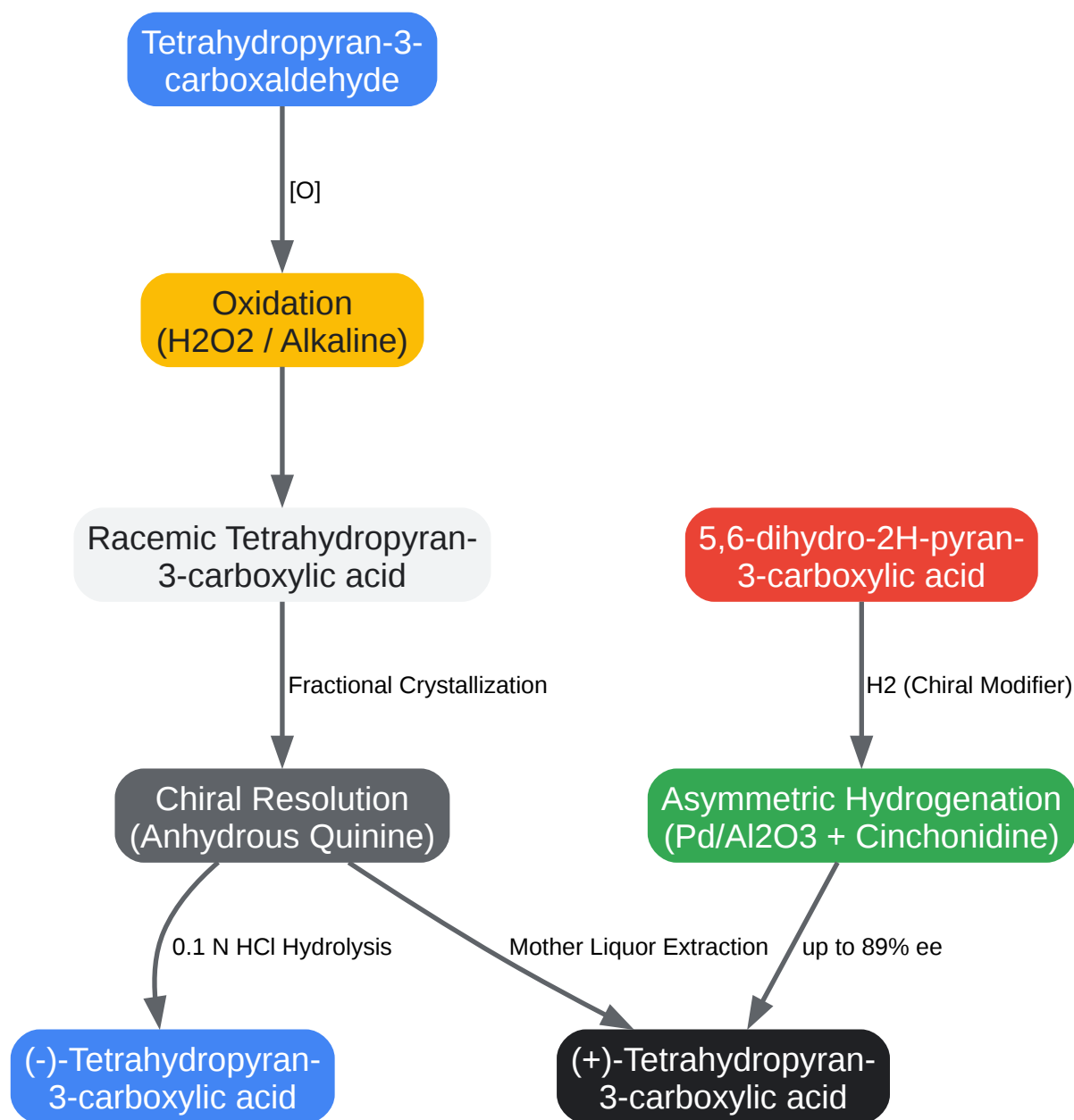
O catalyst modified by a cinchona alkaloid (specifically cinchonidine) sterically hinders one face of

the substrate during adsorption. This bio-inspired modification directs the addition of hydrogen, yielding the (+)-tetrahydropyran-3-carboxylic acid enantiomer with up to 89% optical purity[5].

Q3: I am struggling to resolve racemic tetrahydropyran-3-carboxylic acid using phenylethylamine. What is the alternative? Causality & Solution: Phenylethylamine and brucine often result in incomplete resolution due to poor crystallization kinetics and high solubility of the resulting diastereomeric salts in standard solvents. Switching your resolving agent to anhydrous quinine in methanol drastically alters the solubility profile. The quinine salts allow for near-complete separation via repeated fractional crystallization, yielding highly pure diastereomers that can be subsequently hydrolyzed[2].

Q4: During the synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid via the trichloroacetyl derivative, my intermediate degrades before hydrolysis. Why? Causality & Solution: The intermediate 5-(trichloroacetyl)-3,4-dihydro-2H-pyran is highly unstable at room temperature due to the strong electron-withdrawing nature of the trichloroacetyl group adjacent to the electron-rich dihydropyran ring. This intermediate must be synthesized at $-40\text{ }^{\circ}\text{C}$ and immediately subjected to aqueous LiOH hydrolysis (haloform-type cleavage) without any intermediate purification or column chromatography[1].

Part 2: Synthesis Workflow Visualization



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Workflow for the synthesis and chiral resolution of tetrahydropyran-3-carboxylic acid.

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 3,4-Dihydro-2H-pyran-5-carboxylic Acid[1]

Causality: Direct carboxylation of dihydropyran is inefficient. Trichloroacetyl chloride acts as a potent electrophile for substitution, and the resulting trichloroacetyl group is easily cleaved by a mild base to yield the carboxylic acid.

- **Electrophilic Substitution:** To a solution of 2,3-dihydropyran (30 g, 0.36 mol) and pyridine (30 g, 0.38 mol) in 200 mL chloroform at $-40\text{ }^{\circ}\text{C}$, add trichloroacetyl chloride (77 g, 0.43 mol) dropwise.
- **Reaction Maturation:** Stir the solution for 2 h at $-40\text{ }^{\circ}\text{C}$, then 1 h at room temperature. Pour the mixture into ice/water.
- **Workup:** Wash the organic layer with 1 M HCl ($2 \times 100\text{ mL}$), water (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous magnesium sulfate and concentrate in vacuo.
 - **Validation Checkpoint:** The product must be a pale yellow oil (approx. 71 g, 86% yield).
Critical: Proceed immediately to Step 4; the oil will degrade if left at room temperature.
- **Haloform Cleavage:** Dissolve the crude 5-(trichloroacetyl)-3,4-dihydro-2H-pyran (71 g) in 150 mL of THF. Add 150 mL of aqueous LiOH·H₂O (17 g, 0.4 mol).
- **Hydrolysis:** Stir for 2 h in a water bath, dilute with 100 mL water, and remove THF under reduced pressure on a rotary evaporator.
- **Isolation:** Wash the remaining aqueous solution with chloroform ($3 \times 100\text{ mL}$). Adjust the aqueous phase to pH 6 using concentrated HCl, and extract the final product with chloroform ($3 \times 100\text{ mL}$).

Protocol B: Chiral Resolution of Racemic Tetrahydropyran-3-carboxylic Acid[2]

Causality: Quinine forms highly crystalline diastereomeric salts with pyran-carboxylic acids, exploiting differential solubility in methanol to isolate specific enantiomers.

- Salt Formation: Treat racemic tetrahydropyran-3-carboxylic acid (13.0 g, 0.1 M) with anhydrous quinine (32.44 g, 0.1 M) in 200 mL of methanol.
- Initial Crystallization: Allow the mixture to stand and crystallize.
 - Validation Checkpoint: The first crop should yield approximately 39.0 g (86%) of the salt with a melting point of 168–172 °C.
- Fractional Crystallization: Perform repeated fractional crystallization of this salt from methanol until a pure diastereomer is obtained.
 - Validation Checkpoint: The pure diastereomeric salt will exhibit a sharp melting point of 180–181 °C and an optical rotation of (c 5, CHCl₃).
- Hydrolysis: Hydrolyze the purified salt (e.g., 4.72 g) with 0.1 N HCl.
- Extraction: Extract the free acid with ether to isolate the pure (-) enantiomer of tetrahydropyran-3-carboxylic acid.
 - Validation Checkpoint: The final isolated acid should demonstrate chemical purity >98% by GC and an optical rotation of (c 5, MeOH).

Part 4: Quantitative Data Summary

Target Compound	Starting Material	Reagents / Catalyst	Yield (%)	Enantiomeri c / Optical Purity	Ref
Racemic Tetrahydropyr an-3-carboxylic acid	Tetrahydropyr an-3-carboxaldehy de	H O in alkaline medium	>85%	N/A (Racemic)	[4]
(+)-Tetrahydropyr an-3-carboxylic acid	5,6-dihydro-2H-pyran-3-carboxylic acid	H , 5% Pd/Al O , Cinchonidine	High	Up to 89% ee	[5]
(-)-Tetrahydropyr an-3-carboxylic acid	Racemic Tetrahydropyr an-3-carboxylic acid	Anhydrous Quinine (in Methanol)	12% (Post-Crystallization)	>98% Chemical Purity	[2]
3,4-Dihydro-2H-pyran-5-carboxylic acid	5-(Trichloroacet yl)-3,4-dihydro-2H-pyran	LiOH·H O (THF/Water)	86% (Intermediate Yield)	N/A	[1]

Part 5: Comprehensive References

1.[2] Synthesis and Resolution of Tetrahydropyran Carboxylic Acids and the Bioevaluation of Their Esters as Cockroach Attractants. tandfonline.com. 2 2.[1] Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson's Disease Models. nih.gov. 1 3.[4] US2514156A - Substituted pyrans. google.com. 4 4.[5] The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric

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